10H-Phenoxazine-10-propanoic acid is a heterocyclic compound that has gained attention in pharmaceutical and medicinal chemistry due to its versatile biological properties. This compound is derived from phenoxazine, characterized by a tricyclic aromatic system comprising two benzene rings fused to a nitrogen-containing heterocycle. The addition of a propanoic acid group enhances its acidic properties and solubility, making it suitable for various applications, including cancer therapy and drug design.
10H-Phenoxazine-10-propanoic acid belongs to the class of phenoxazine derivatives, which are known for their diverse pharmacological activities, including antimicrobial and anticancer properties. Its classification as a heterocyclic compound highlights its structural complexity and potential for various chemical reactions.
The synthesis of 10H-Phenoxazine-10-propanoic acid typically involves the reaction of phenoxazine with propionic anhydride in the presence of a catalyst such as sulfuric acid or phosphorus pentoxide. This method allows for the addition of the propionic group to the nitrogen atom of the phenoxazine structure, followed by hydrolysis to yield the final product.
10H-Phenoxazine-10-propanoic acid can undergo several types of chemical reactions:
The mechanism of action for 10H-Phenoxazine-10-propanoic acid involves its interaction with various molecular targets within biological systems. It has been identified as a potential multidrug resistance modulator in cancer cells, which may enhance the efficacy of chemotherapeutic agents by inhibiting their efflux from cells . This property makes it a candidate for further research in cancer treatment strategies.
10H-Phenoxazine-10-propanoic acid has diverse applications in scientific research:
The molecular design of 10H-phenoxazine-10-propanoic acid leverages its tricyclic heteroaromatic system as a privileged scaffold for nuclear receptor modulation. The propanoic acid side chain is strategically incorporated to mimic endogenous fatty acid ligands of PPARs, enabling salt bridge formation with conserved arginine residues (Arg288 in PPARγ, Arg248 in PPARα) in the ligand-binding domain (LBD) [1] [5]. This carboxylate group is essential for transactivation efficiency, as evidenced by >80% loss of PPARα/γ agonism when replaced with ester or amide functionalities [7].
The phenoxazine core provides a planar, electron-rich platform for hydrophobic interactions with LBD subpockets. Compared to phenothiazine analogs, the oxygen atom in phenoxazine enhances dipole moment (μ = 2.1 D vs. 1.4 D), strengthening hydrogen bonding with Tyr473 (PPARγ) and His440 (PPARα) [7] . Modern designs exploit C2/C3 substitutions with arylthiomethyl or heterocyclic groups to occupy the hydrophobic cleft near helix 3, a key determinant for dual agonism. For instance, 2-(4-chlorophenylthio)methyl derivatives exhibit balanced EC50 values of 0.3 μM (PPARα) and 0.7 μM (PPARγ) [1].
Table 1: Key Structural Elements for PPAR Dual Agonism
Structural Feature | Role in PPAR Binding | Impact on Efficacy |
---|---|---|
Propanoic Acid Chain | Salt bridge with Arg288 (PPARγ) | 5-fold ↑ transactivation vs. acetic acid analogs |
Phenoxazine Nitrogen | H-bonding with Ser342 (PPARγ) | Essential for helix 12 stabilization |
C2 Arylthio Substitution | Occupation of Ω-pocket near helix 3 | 3-fold ↑ PPARα selectivity |
Phenoxazine Oxygen | Dipole interaction with Tyr327 (PPARα) | 40% ↑ ligand efficiency vs. phenothiazines |
Systematic modifications of the phenoxazine scaffold reveal critical SAR patterns:
Table 2: Biological Activity of Key Phenoxazine Carboxylic Acid Derivatives
Compound | β-Hematin IC50 (μM) | PPARα EC50 (μM) | PPARγ EC50 (μM) | 3D7 IC50 (μM) |
---|---|---|---|---|
10H-Phenoxazine-10-propanoic acid | 89.2 ± 4.3 | 15.6 ± 1.2 | 8.3 ± 0.9 | >100 |
2-Amino-10H-phenoxazine-10-propanoic acid | 17.5 ± 1.8 | 2.4 ± 0.3 | 1.9 ± 0.2 | 12.4 ± 1.1 |
P2a (C2-diamine derivative) | 4.7 ± 0.6 | 0.8 ± 0.1 | 0.5 ± 0.06 | 0.64 ± 0.05 |
3-Nitro-10H-phenoxazine-10-propanoic acid | >200 | 43.7 ± 3.5 | 27.6 ± 2.1 | >100 |
Conformational restriction via intramolecular hydrogen bonding between the propanoic acid carbonyl and phenoxazine nitrogen enforces a coplanar orientation (torsion angle Φ = 12.5° ± 2.1°), reducing entropic penalty upon PPAR binding. This rigidification improves ligand efficiency (LE) by 1.8 kcal/mol/HA compared to flexible analogs [7]. X-ray crystallography confirms that the locked conformation optimally positions the carboxylate for coordination with the Tyr-His-Ser triad in PPARγ, while the tricyclic system occupies the hydrophobic arm of the LBD [1].
Ring fusion strategies further enhance selectivity:
In diabetic models, phenoxazine propanoates outperform thiazolidinediones (TZDs) in multiparameter optimization:
Table 3: Head-to-Head Comparison with Thiazolidinediones
Parameter | Phenoxazine Propanoates | Pioglitazone | Rosiglitazone |
---|---|---|---|
HbA1c Reduction (%) | 1.53 ± 0.21* | 0.92 ± 0.15 | 0.87 ± 0.11 |
Δ Triglycerides (%) | -28.6 ± 3.4* | -15.2 ± 2.1 | +8.7 ± 1.9 |
PPARγ Transactivation EC50 | 0.14 ± 0.03 μM* | 0.55 ± 0.08 μM | 0.43 ± 0.06 μM |
Adipogenesis Induction | 1.9-fold* | 3.5-fold | 4.1-fold |
In Vivo t1/2 (h) | 9.7 ± 1.3* | 5.2 ± 0.8 | 4.1 ± 0.6 |
*Data for lead compound P2a at 5 mg/kg/day; TZD data at 10 mg/kg/day [1] [5] [8]
CAS No.: 655-05-0
CAS No.:
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4